molecular formula C11H19NO12 B13946187 acetic acid;(5-hydroxy-2-nitro-2H-furan-5-yl)methanediol

acetic acid;(5-hydroxy-2-nitro-2H-furan-5-yl)methanediol

Cat. No.: B13946187
M. Wt: 357.27 g/mol
InChI Key: KIAVIIRSPAIYJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate typically involves the acetylation of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include maintaining the temperature at around 0-5°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, as well as substituted furan compounds .

Scientific Research Applications

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate is widely used in scientific research, particularly in:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetoxy groups can also be hydrolyzed to release acetic acid, which can further influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate is unique due to its triacetate groups, which enhance its solubility and reactivity compared to its non-acetylated counterparts. This makes it particularly useful in biochemical research and industrial applications .

Properties

Molecular Formula

C11H19NO12

Molecular Weight

357.27 g/mol

IUPAC Name

acetic acid;(5-hydroxy-2-nitro-2H-furan-5-yl)methanediol

InChI

InChI=1S/C5H7NO6.3C2H4O2/c7-4(8)5(9)2-1-3(12-5)6(10)11;3*1-2(3)4/h1-4,7-9H;3*1H3,(H,3,4)

InChI Key

KIAVIIRSPAIYJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1=CC(OC1[N+](=O)[O-])(C(O)O)O

Origin of Product

United States

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